Phenol, 4,4',4''-ethylidynetris[2,6-bis(methoxymethyl)-

Description

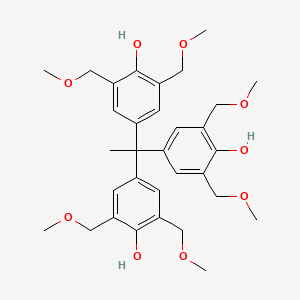

Chemical Structure and Properties Phenol, 4,4',4''-ethylidynetris[2,6-bis(methoxymethyl)- (CAS 672926-26-0) is a complex polyphenolic compound with the molecular formula C₃₂H₄₂O₉ and a molecular weight of 570.67 g/mol . Its structure features a central ethylidyne group (C≡CH₃) bridging three benzene rings, each substituted with methoxymethyl (-CH₂-O-CH₃) groups at the 2,6-positions (Figure 1). The molecule exhibits a highly branched architecture, with multiple ether linkages and steric hindrance due to the bulky methoxymethyl substituents.

The methoxymethyl groups in this compound may enhance solubility in organic solvents compared to non-ether analogs, making it suitable for advanced material applications.

Properties

IUPAC Name |

4-[1,1-bis[4-hydroxy-3,5-bis(methoxymethyl)phenyl]ethyl]-2,6-bis(methoxymethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O9/c1-32(26-8-20(14-36-2)29(33)21(9-26)15-37-3,27-10-22(16-38-4)30(34)23(11-27)17-39-5)28-12-24(18-40-6)31(35)25(13-28)19-41-7/h8-13,33-35H,14-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFLIWFOXRRHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)COC)O)COC)(C2=CC(=C(C(=C2)COC)O)COC)C3=CC(=C(C(=C3)COC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737920 | |

| Record name | 4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(methoxymethyl)phenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672926-26-0 | |

| Record name | 4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(methoxymethyl)phenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’,4’'-ethylidynetris[2,6-bis(methoxymethyl)- typically involves the reaction of 2,6-bis(methoxymethyl)phenol with an ethylidynetris reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the ethylidynetris linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’,4’'-ethylidynetris[2,6-bis(methoxymethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of phenolic groups to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated phenolic derivatives

Scientific Research Applications

Phenol, 4,4’,4’'-ethylidynetris[2,6-bis(methoxymethyl)- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of high-performance materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of Phenol, 4,4’,4’'-ethylidynetris[2,6-bis(methoxymethyl)- is primarily attributed to its phenolic groups, which can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. The compound can also interact with various molecular targets, including enzymes and receptors, to modulate biological pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key phenolic compounds is summarized below:

Key Comparative Insights

Structural Flexibility vs. Stability :

- The ethylidyne core in the target compound provides rigidity compared to the methylene or isopropylidene bridges in analogs like 5384-21-4 or 322406-72-3. This rigidity may reduce conformational flexibility but enhance thermal stability in high-performance polymers .

- Methoxymethyl substituents (in 672926-26-0 and 322406-72-4) increase polarity and solubility compared to alkyl-substituted derivatives (e.g., 5384-21-4), facilitating processing in solvent-based systems .

Safety and Environmental Impact: Acute Toxicity: Both 672926-26-0 and 322406-72-4 exhibit low acute oral toxicity (LD₅₀ >2,000 mg/kg in rats) and negative mutagenicity in Ames tests, aligning with regulatory exemptions for hazard classification .

Functional Performance: Antioxidant Efficacy: Bulky substituents (e.g., tert-butyl in 118-82-1) enhance radical-scavenging efficiency, whereas methoxymethyl groups in 672926-26-0 may prioritize solubility over antioxidant activity . Flame Retardancy: Brominated analogs (e.g., 146368-37-8) show superior flame suppression but face regulatory restrictions due to halogen content, making non-halogenated derivatives like 672926-26-0 preferable in eco-friendly applications .

Biological Activity

Phenol, 4,4',4''-ethylidynetris[2,6-bis(methoxymethyl)- (CAS: 672926-26-0) is a synthetic phenolic compound with a complex structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Phenol, 4,4',4''-ethylidynetris[2,6-bis(methoxymethyl)- is C32H42O9, with a molecular weight of 570.67 g/mol. The compound features multiple methoxymethyl groups that may influence its biological interactions and activities.

| Property | Value |

|---|---|

| Molecular Formula | C32H42O9 |

| Molecular Weight | 570.67 g/mol |

| Purity | 99% |

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress. The antioxidant capacity of Phenol, 4,4',4''-ethylidynetris[2,6-bis(methoxymethyl)- was evaluated in various studies.

In Vitro Studies:

- A study demonstrated that phenolic compounds can exhibit significant antioxidant activity through various mechanisms, including radical scavenging and inhibition of oxidative enzymes .

- The compound's structure may enhance its ability to stabilize phenoxyl radicals due to the presence of methoxy groups in specific orientations .

Enzyme Inhibition

Phenolic compounds can also act as enzyme inhibitors, which may contribute to their therapeutic potential. For instance:

- Research indicates that certain phenolic derivatives inhibit enzymes related to oxidative stress and inflammation .

- The specific inhibitory effects of Phenol, 4,4',4''-ethylidynetris[2,6-bis(methoxymethyl)- on various enzymes remain to be fully elucidated but warrant further investigation.

Case Studies

Several case studies have highlighted the biological relevance of phenolic compounds similar to Phenol, 4,4',4''-ethylidynetris[2,6-bis(methoxymethyl)-:

- Antioxidant Efficacy : A comparative study assessed the antioxidant capacity of several phenolic compounds against Trolox (a standard antioxidant). It was found that specific structural configurations significantly enhance antioxidant activity .

- Therapeutic Applications : Research on marine phenolics has shown promising results for phenolic compounds in treating metabolic syndromes and cancer due to their multifaceted bioactivities .

Potential Therapeutic Applications

The biological activities of Phenol, 4,4',4''-ethylidynetris[2,6-bis(methoxymethyl)- suggest several potential therapeutic applications:

- Antioxidant Therapy : Given its antioxidant properties, it could be explored as a supplement in oxidative stress-related conditions.

- Anti-inflammatory Agents : Its enzyme inhibitory effects might be beneficial in developing anti-inflammatory drugs.

Q & A

Q. How can the molecular structure of Phenol, 4,4',4''-ethylidynetris[2,6-bis(methoxymethyl)- be experimentally determined?

To elucidate the structure, employ X-ray crystallography to resolve atomic coordinates and bond connectivity, as detailed in structural data showing six-, five-, and four-membered rings with methoxymethyl substituents . Complement this with NMR spectroscopy (e.g., and ) to confirm functional groups like hydroxyl and methoxymethyl moieties. Computational methods (DFT or molecular dynamics) can validate steric effects from bulky substituents.

Q. What safety protocols should be prioritized when handling this compound?

Toxicity studies indicate an oral LD >2,000 mg/kg in mammals and LC >33.095 mg/L in fish, suggesting low acute toxicity . However, use standard precautions:

- Conduct Ames tests to rule out mutagenicity (regressive mutation tests were negative ).

- Use PPE (gloves, goggles) to prevent dermal/ocular exposure.

- Ensure proper ventilation due to potential dust formation.

Advanced Research Questions

Q. How can discrepancies in reported environmental toxicity data be resolved?

While LC values for aquatic organisms are consistently >33.095 mg/L , variations may arise from test conditions (e.g., pH, temperature). To reconcile

- Replicate assays under OECD/EPA guidelines.

- Use Daphnia magna or Danio rerio as model organisms for comparative studies.

- Analyze metabolites via LC-MS to identify degradation products influencing toxicity .

Q. What methodologies optimize the compound’s role as a cross-linker in photosensitive polyimides (PSPIs)?

In PSPIs, the compound (11.0 wt%) enhances refractive index (1.7452) and photosensitivity (D = 36 mJ/cm) by forming covalent networks with 3SDEA/SDA polymers . Key steps:

- Adjust cross-linker ratios (10–15 wt%) to balance mechanical strength and optical clarity.

- Characterize cured films using FTIR (to track methoxymethyl group consumption) and AFM for surface morphology.

- Validate resolution via photolithography (8-µm patterns achievable ).

Q. How can synthetic routes address challenges in achieving high purity?

The compound’s steric hindrance (from trisubstituted phenyl groups) complicates purification. Strategies include:

- Stepwise synthesis with orthogonal protecting groups for methoxymethyl and hydroxyl functionalities.

- Use of preparative HPLC with C18 columns and isocratic elution (acetonitrile/water).

- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .

Data Analysis & Experimental Design

Q. What analytical techniques validate the compound’s stability under thermal stress?

- TGA/DSC : Measure decomposition onset temperature (expected >250°C due to aromatic backbone).

- GC-MS : Identify volatile degradation byproducts (e.g., formaldehyde from methoxymethyl cleavage).

- Accelerated aging studies (40–80°C, 75% RH) to simulate long-term storage .

Q. How can researchers resolve conflicting NMR spectral assignments for this compound?

- Compare experimental NMR shifts with simulated spectra (ChemDraw or ACD/Labs).

- Use 2D techniques (COSY, HSQC) to resolve overlapping peaks from methoxymethyl and ethylidynetris groups.

- Reference crystallographic data to confirm spatial arrangement of substituents .

Contradiction Analysis

Q. Why do some hazard assessments classify this compound as non-mutagenic, while structurally similar phenols show genotoxicity?

The absence of reactive quinone intermediates (due to methoxymethyl shielding of hydroxyl groups) likely explains negative Ames test results . Validate via:

- Computational docking studies to assess DNA-binding potential.

- In vitro micronucleus assays with mammalian cell lines (e.g., CHO-K1).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.